6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Medicinal Chemistry Structure–Activity Relationship Thiophene SAR

6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2060047-33-6, molecular formula C11H7N3O2S, molecular weight 245.26 g/mol) is a heterocyclic building block comprising the [1,2,4]triazolo[1,5-a]pyridine bicycle fused at positions 6 and 8 to a thiophen-2-yl substituent and a carboxylic acid group, respectively. The scaffold belongs to the broader triazolopyridine family exemplified by approved and clinical-stage agents including filgotinib (JAK1 inhibitor) and tucatinib (HER2 tyrosine kinase inhibitor).

Molecular Formula C11H7N3O2S
Molecular Weight 245.26 g/mol
Cat. No. B13175005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Molecular FormulaC11H7N3O2S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O
InChIInChI=1S/C11H7N3O2S/c15-11(16)8-4-7(9-2-1-3-17-9)5-14-10(8)12-6-13-14/h1-6H,(H,15,16)
InChIKeyZQITWYVCNSOIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid – Core Scaffold Identity and Procurement-Relevant Characteristics


6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2060047-33-6, molecular formula C11H7N3O2S, molecular weight 245.26 g/mol) is a heterocyclic building block comprising the [1,2,4]triazolo[1,5-a]pyridine bicycle fused at positions 6 and 8 to a thiophen-2-yl substituent and a carboxylic acid group, respectively . The scaffold belongs to the broader triazolopyridine family exemplified by approved and clinical-stage agents including filgotinib (JAK1 inhibitor) and tucatinib (HER2 tyrosine kinase inhibitor) [1]. The compound is commercially available from research chemical suppliers at ≥95% purity (HPLC) and is primarily positioned as a synthetic intermediate for medicinal chemistry and chemical biology applications .

Why 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid Cannot Be Casually Replaced by Phenyl, Pyridyl, or Other 6-Substituted Triazolopyridine Analogs


The [1,2,4]triazolo[1,5-a]pyridine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at the 6‑position, where substituent electronic character directly modulates target binding and pharmacokinetic properties [1]. In a representative RORγt inverse agonist series, replacement of the thiophene moiety with phenyl altered cLogD7.4, liver microsome clearance, and luciferase-based IC50 values by orders of magnitude [1]. The thiophen-2-yl group introduces sulfur-mediated polarizability, hydrogen‑bond acceptor capacity, and distinct metabolic liabilities that are absent in carbocyclic or pyridyl analogs . Consequently, selecting a 6‑phenyl, 6‑pyridin-4-yl, or 6‑methyl analog may lead to divergent potency, selectivity, and ADME profiles even if the core scaffold and carboxylic acid functionality are conserved [2]. The singular combination of thiophene at position‑6 with a free carboxylate at position‑8 is not commercially available in any other single isosteric compound, making direct substitution unlikely to preserve the properties required for a specific target-focused project.

Quantitative Differentiation Evidence for 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid


Thiophen-2-yl Substituent Provides Sulfur-Mediated Electronic and Polarizability Advantages Over 6-Phenyl and 6-Methyl Analogs

The thiophen-2-yl group at position 6 introduces a sulfur heteroatom that increases molecular polarizability and can act as a weak hydrogen‑bond acceptor, properties absent in the 6‑phenyl analog [1]. In matched molecular pair analyses across diverse chemotypes, thiophene‑for‑phenyl substitutions have been shown to improve binding affinity via sulfur–π interactions and to alter metabolic soft‑spot profiles, frequently reducing CYP‑mediated oxidation at the ring [2]. While a direct head‑to‑head IC50 comparison for this specific building block is unavailable, the class‑level SAR indicates that the 6‑thiophen-2-yl congener is expected to exhibit distinct potency and selectivity fingerprints relative to 6‑phenyl (CAS 2059948-01-3), 6‑(pyridin-4-yl) (CAS 2059948-08-0), and 6‑methyl (CAS 2138281-29-3) analogs .

Medicinal Chemistry Structure–Activity Relationship Thiophene SAR

Carboxylic Acid at Position‑8 Enables Orthogonal Derivatization Chemistry Not Available in Ester or Amide Analogs

The free carboxylic acid at the 8‑position permits direct amide coupling, esterification, reduction, or Curtius rearrangement without deprotection steps, offering a synthetic efficiency advantage over ester‑protected analogs such as methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS 1259224-04-8) . In a typical medicinal chemistry workflow, the carboxylic acid can be directly converted to a primary amide, hydroxamate, or diverse amide library using HATU‑ or EDCI‑mediated couplings in >80% conversion under standard conditions, compared with the additional two‑step deprotection–activation sequence required for the methyl ester analog [1]. This orthogonal reactivity reduces the synthetic cycle time by 1–2 steps per analog, representing a quantifiable efficiency gain for hit‑to‑lead and lead optimization campaigns.

Synthetic Chemistry Library Design Click Chemistry

The [1,2,4]Triazolo[1,5-a]pyridine Core Is Validated in Marketed Drugs, Conferring an Elevated Probability of Target Relevance Over Non‑Privileged Scaffolds

The [1,2,4]triazolo[1,5-a]pyridine nucleus is a recognized privileged scaffold present in filgotinib (JAK1 inhibitor, approved for rheumatoid arthritis and ulcerative colitis), tucatinib (HER2 inhibitor, approved for HER2‑positive breast cancer), and enarodustat (HIF‑PH inhibitor, approved for renal anemia) [1]. Among >100 publicly disclosed triazolopyridine‑containing clinical candidates, approximately 40% target kinases, 20% target GPCRs, and 15% target epigenetic enzymes [2]. In contrast, isomeric [1,2,4]triazolo[4,3-a]pyridine or [1,2,3]triazolo[1,5-a]pyridine scaffolds have a sparser clinical translation record. The specific [1,2,4]triazolo[1,5-a] fusion orientation in this compound therefore offers a higher likelihood of favorable drug‑like properties and target engagement compared with alternative bicyclic heterocycles such as imidazo[1,2-a]pyridines or pyrazolo[1,5-a]pyridines [3].

Drug Discovery Privileged Scaffold Kinase Inhibition

Verified Application Scenarios for 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid


Kinase‑Focused Library Design Requiring a Thiophene‑Containing Hinge‑Binding Motif

The triazolopyridine core serves as a validated ATP‑competitive hinge binder in kinases such as JAK1 (filgotinib) and HER2 (tucatinib) [1]. Incorporating the thiophen-2-yl group at the 6‑position offers potential for sulfur‑mediated polar contacts with the kinase hinge or gatekeeper region, a feature not achievable with the 6‑phenyl analog. The 8‑carboxylic acid enables rapid amide library enumeration to explore solvent‑exposed vector diversity, accelerating the identification of selective kinase inhibitors.

RORγt or Nuclear Receptor Inverse Agonist Hit Expansion

SAR data from the [1,2,4]triazolo[1,5-a]pyridine RORγt inverse agonist series demonstrate that subtle substituent changes at the 6‑position produce >500‑fold variations in cellular IC50 (e.g., from 14 nM to >8,000 nM) [1]. The thiophen-2-yl analog is a logical next‑step candidate for exploring sulfur‑specific interactions with the RORγt ligand‑binding domain, and the carboxylic acid provides a direct anchor for prodrug or solubility‑enhancing group attachment.

Fragment‑Based Drug Discovery (FBDD) Library Component

With a molecular weight of 245.26 g/mol, 1 rotatable bond, and tPSA of 67.49 Ų, the compound adheres to the 'rule of three' guidelines for fragment libraries [1]. The combination of a privileged heterocyclic core, a sulfur‑containing aromatic substituent, and a synthetically accessible carboxylic acid makes it an attractive fragment for X‑ray crystallography or NMR‑based screening campaigns targeting metalloenzymes, bromodomains, or protein–protein interaction surfaces that can accommodate sulfur‑mediated contacts.

Chemical Biology Probe Synthesis

The carboxylic acid handle can be directly conjugated to biotin, fluorescent dyes, or photoaffinity labels via amide bond formation in a single synthetic step [1]. This contrasts with ester or protected analogs that require deprotection prior to conjugation, saving 1–2 synthetic steps and improving overall yield. The thiophene moiety further offers a unique UV‑visible spectroscopic handle (λmax ~265–280 nm) that can facilitate concentration determination and cellular uptake quantification.

Quote Request

Request a Quote for 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.